Phenyl 3-bromopyridine-1(2H)-carboxylate
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Overview
Description
Phenyl 3-bromopyridine-1(2H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound features a bromine atom at the 3-position of the pyridine ring and a phenyl ester group at the carboxylate position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-bromopyridine-1(2H)-carboxylate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 3-pyridinecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromopyridine-1(2H)-carboxylic acid is then esterified with phenol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly reagents and solvents is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Phenyl 3-bromopyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DMF, DMSO).
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid.
Reduction: LAH, NaBH4, ether solvents.
Major Products:
Substitution: Various substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Scientific Research Applications
Phenyl 3-bromopyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Phenyl 3-bromopyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group allow the compound to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Phenyl 3-bromopyridine-1(2H)-carboxylate can be compared with other pyridine derivatives, such as:
3-Bromopyridine: Lacks the ester group, making it less versatile in certain applications.
Phenyl 2-bromopyridine-1(2H)-carboxylate: Similar structure but with the bromine atom at the 2-position, leading to different reactivity and applications.
Phenyl 3-chloropyridine-1(2H)-carboxylate: Chlorine instead of bromine, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
110619-11-9 |
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Molecular Formula |
C12H10BrNO2 |
Molecular Weight |
280.12 g/mol |
IUPAC Name |
phenyl 3-bromo-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c13-10-5-4-8-14(9-10)12(15)16-11-6-2-1-3-7-11/h1-8H,9H2 |
InChI Key |
BQRXLYRKKUMZBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC=CN1C(=O)OC2=CC=CC=C2)Br |
Origin of Product |
United States |
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